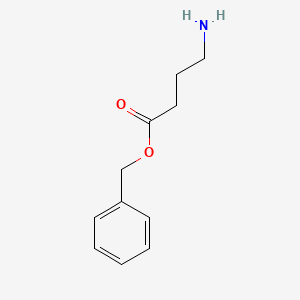

benzyl 4-aminobutanoate

Description

Historical Context and Development

Benzyl 4-aminobutanoate, a derivative of γ-aminobutyric acid (GABA), emerged as a compound of interest in the late 20th century alongside advancements in neurotransmitter research. GABA, first synthesized in 1883, was identified as a central nervous system (CNS) inhibitory neurotransmitter in 1950. The development of GABA esters, including this compound, gained traction in the 1980s–1990s as researchers sought prodrugs to enhance GABA’s blood-brain barrier (BBB) permeability. Early synthetic efforts focused on esterifying GABA’s carboxyl group with lipophilic moieties, such as benzyl alcohol, to improve bioavailability. By the 2010s, methodologies for synthesizing N-benzyl GABA derivatives via reductive amination and esterification were well-established, enabling systematic exploration of their pharmacological potential.

Nomenclature and Classification Systems

This compound is systematically named according to IUPAC guidelines as This compound , reflecting its structure as an ester of 4-aminobutanoic acid (GABA) and benzyl alcohol. Its classification spans multiple systems:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | GABA benzyl ester; 46347-99-3 | |

| CAS Registry Number | 46347-99-3 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Classification | Amino acid ester; GABA derivative |

The compound belongs to the broader class of GABA esters, characterized by esterification at the carboxyl group of GABA to enhance physicochemical properties.

Relationship to GABA and GABA Ester Family

This compound is structurally and functionally linked to GABA, the primary inhibitory neurotransmitter in the mammalian CNS. The esterification of GABA’s carboxyl group with a benzyl moiety confers increased lipophilicity, facilitating membrane permeability and potential prodrug functionality. Key comparative features include:

| Property | GABA (C₄H₉NO₂) | This compound (C₁₁H₁₅NO₂) |

|---|---|---|

| Water Solubility | High | Low (soluble in organic solvents) |

| BBB Permeability | Limited | Enhanced via esterification |

| Biological Role | Neurotransmitter | Prodrug or synthetic intermediate |

As part of the GABA ester family, this compound shares applications with analogs like ethyl and cholesteryl GABA esters, which are designed to modulate GABAergic activity in the CNS.

Significance in Chemical and Pharmaceutical Research

This compound occupies a critical niche in both synthetic chemistry and drug development:

1. Drug Development :

- Serves as a precursor or intermediate in synthesizing GABA receptor agonists and enzyme inhibitors.

- Explored for neurological applications, including epilepsy and anxiety, due to its potential to enhance GABA levels in the brain.

2. Organic Synthesis :

- Utilized in reductive amination and esterification reactions to generate structurally diverse GABA derivatives.

- Acts as a protecting group for amines in multi-step syntheses.

3. Enzyme Inhibition Studies :

This compound’s versatility underscores its importance in advancing both theoretical and applied research in medicinal chemistry.

Properties

IUPAC Name |

benzyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOKVZLSXVZKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963555 | |

| Record name | Benzyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46347-99-3 | |

| Record name | gamma-Aminobutyric acid benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046347993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 4-Aminobutanoic Acid

The most straightforward method involves reacting 4-aminobutanoic acid with benzyl alcohol under acidic or coupling-agent-mediated conditions.

Acid-Catalyzed Esterification

-

Reactants : 4-Aminobutanoic acid, benzyl alcohol, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Conditions : Reflux at 110–120°C for 8–12 hours under anhydrous conditions.

-

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by benzyl alcohol.

-

Yield : 60–75%, limited by equilibrium reversibility and potential side reactions (e.g., self-condensation).

Steglich Esterification

-

Reactants : 4-Aminobutanoic acid, benzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Conditions : Room temperature in dichloromethane (DCM) or tetrahydrofuran (THF) for 24 hours.

-

Advantages : Avoids strong acids, preserves acid-sensitive functional groups.

Protection-Deprotection Strategies

To prevent undesired reactions at the amino group during esterification, protection with acid-labile groups is employed.

Boc-Protected Route

-

Protection : Treat 4-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dioxane.

-

Esterification : React Boc-protected acid with benzyl alcohol using DCC/DMAP.

-

Deprotection : Remove Boc group with trifluoroacetic acid (TFA) in DCM.

Benzyloxycarbonyl (Cbz) Protection

-

Protection : Use benzyl chloroformate (Cbz-Cl) in alkaline conditions.

-

Esterification : Proceed via Steglich conditions.

-

Deprotection : Hydrogenolysis with Pd/C under H₂ atmosphere.

-

Advantages : Selective deprotection without affecting the ester group.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced efficiency:

Solvent-Free Mechanochemical Synthesis

-

Equipment : High-energy ball mill.

-

Reactants : 4-Aminobutanoic acid, benzyl alcohol, p-TsOH.

-

Advantages :

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity |

|---|---|---|

| Recrystallization | Ethanol/water (3:1) | 97–99% |

| Column Chromatography | Silica gel, ethyl acetate/hexane (1:4) | >99% |

| Distillation | Reduced pressure (10 mmHg), 150–160°C | 95–98% |

Analytical Validation

-

NMR Spectroscopy :

-

HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.2 min.

-

Mass Spectrometry : ESI-MS [M+H]⁺ m/z = 208.1.

Challenges and Optimization

Side Reactions and Mitigation

-

Self-Condensation : Minimized by using excess benzyl alcohol (3:1 molar ratio).

-

Amino Group Protonation : Add DMAP to scavenge protons in acid-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-aminobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl 4-aminobutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield benzyl 4-aminobutanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Benzyl 4-aminobutanoic acid.

Reduction: Benzyl 4-aminobutanol.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Therapeutic Potential

Research indicates that benzyl 4-aminobutanoate exhibits significant biological activity, particularly in enzyme inhibition and protein interactions. Its ability to modulate biochemical pathways positions it as a candidate for drug development targeting specific enzymes involved in metabolic processes.

Case Study: Enzyme Inhibition

- Study Focus : The compound's role in inhibiting specific enzymes.

- Findings : It was found to enhance substrate specificity and polymerization efficiency when used with proteases like papain, indicating potential utility in peptide synthesis.

Neuropharmacological Effects

This compound is structurally related to gamma-aminobutyric acid, a neurotransmitter known for its inhibitory effects on neuronal excitability. This connection suggests potential applications in treating neurological disorders.

Case Study: GABA Derivatives

- Research : Synthesis of prodrugs based on GABA derivatives for treating conditions like schizophrenia.

- Outcome : Preliminary results showed that these compounds could effectively cross the blood-brain barrier, releasing active components that may enhance therapeutic efficacy .

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis due to its reactivity profile. It can participate in nucleophilic substitution reactions, forming diverse derivatives that are valuable in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound is utilized as a building block for synthesizing more complex structures, including pharmaceuticals and biologically active compounds.

Table: Comparison of Reactivity with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains both benzyl and amino groups | Unique reactivity due to the presence of both groups |

| Benzyl 4-methylbenzenesulfonate | Similar benzyl structure but includes a sulfonate | Enhanced solubility and reactivity |

| 4-Aminobutanoic acid | Lacks benzyl ester; only contains amino & carboxylic groups | More polar; different solubility characteristics |

| Ethyl 4-aminobutanoate | Ethyl instead of benzyl group | Different reactivity profile due to ethyl group |

Industrial Applications

In industrial settings, this compound is scaled up through additional purification steps like recrystallization or chromatography to ensure high purity and yield. Its applications extend to the production of agrochemicals and other specialty chemicals.

Case Study: Industrial Synthesis

- Process : The synthesis typically involves the reaction between benzyl alcohol and 4-aminobutanoic acid under controlled conditions.

- Results : This method allows for efficient production while minimizing by-products, making it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of benzyl 4-aminobutanoate involves its hydrolysis to release 4-aminobutanoic acid, which can interact with GABA receptors in the nervous system. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions such as anxiety and epilepsy. The benzyl group may also enhance the compound’s lipophilicity, improving its ability to cross biological membranes .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties

Key Research Findings

- Metabolic Relevance: 4-Aminobutanoate (GABA) is a critical metabolite in algal proline metabolism, with its degradation linked to NADPH consumption under dark conditions .

- Safety Profile: this compound hydrochloride requires careful handling due to unspecified hazards, as per GHS guidelines . In contrast, methyl and ethyl esters lack detailed safety data in the reviewed literature.

Biological Activity

Benzyl 4-aminobutanoate, also known as benzyl ester of 4-aminobutanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and enzyme interactions. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 195.25 g/mol. Its structure includes a benzyl group attached to the amino group of 4-aminobutanoic acid, which enhances its lipophilicity and facilitates its ability to cross biological membranes.

The primary mechanism through which this compound exerts its biological effects is through hydrolysis to yield 4-aminobutanoic acid (GABA). This compound can interact with GABA receptors in the central nervous system, potentially modulating neurotransmitter activity. Such modulation is particularly relevant in therapeutic contexts involving anxiety and epilepsy.

Enzyme Interactions

Research indicates that this compound may inhibit specific enzymes and influence protein interactions. For instance, it has been shown to enhance substrate specificity in protease catalysis, suggesting its utility in peptide synthesis. The compound's ability to interact with various enzymes positions it as a candidate for drug development targeting metabolic processes.

Comparative Analysis with Similar Compounds

This compound can be compared with several structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 4-aminobenzoate | Benzyl ester of 4-aminobenzoic acid | Similar synthetic routes; used in medicinal chemistry |

| Benzyl 4-aminopentanoate | Benzyl ester of 4-aminopentanoic acid | Comparable chemical properties; longer carbon chain |

| Ethyl 4-aminobutanoate | Ethyl instead of benzyl group | Different reactivity profile due to ethyl group |

This compound's unique combination of functional groups allows it to serve as a versatile intermediate in organic synthesis and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neurotransmitter Modulation : A study indicated that the compound could modulate GABAergic activity, which is crucial for maintaining neuronal excitability. This modulation is particularly beneficial in treating conditions like anxiety disorders and epilepsy .

- Enzyme Inhibition : Research has demonstrated that this compound inhibits certain enzymes involved in metabolic pathways. This inhibition could lead to significant therapeutic implications, especially in metabolic disorders .

- Comparative Studies : In comparative studies with other benzyl derivatives, this compound exhibited enhanced activity against specific enzyme targets, highlighting its potential advantages over similar compounds .

Q & A

Q. What are the common synthetic routes for benzyl 4-aminobutanoate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of 4-aminobutyric acid with benzyl alcohol, typically using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to maximize yield . Reaction optimization can involve catalyst screening (e.g., heterogeneous catalysts like ammonium cerium phosphate for improved selectivity) and orthogonal experimental designs to evaluate variables such as molar ratios, temperature, and reaction time . Continuous flow reactors may enhance efficiency in industrial-scale synthesis .

Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?

High-performance liquid chromatography (HPLC) is critical for purity assessment (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity . Melting point analysis (>300°C) and spectrophotometric methods (e.g., UV-Vis) are supplementary tools for quality control . Raw data should be archived in appendices, with processed results presented in the main text .

Advanced Research Questions

Q. How does this compound interact with enzyme systems, and what methodologies are used to study these interactions?

The compound’s ester group may influence enzymatic hydrolysis kinetics, analogous to methyl 4-aminobutanoate’s conversion to γ-aminobutyric acid (GABA) in vivo . Enzyme kinetics can be studied using spectrophotometry or chromatography to monitor substrate depletion/product formation under varying pH and temperature conditions. For example, thermodynamic parameters (e.g., equilibrium constant K = 0.04 at pH 8.5) for related transaminase reactions provide a baseline for comparative studies . Site-specific protein modification techniques, such as genetically encoded benzyl esters, may elucidate binding mechanisms .

Q. What strategies are effective in resolving contradictions in pharmacokinetic data for this compound across different studies?

Contradictions may arise from differences in experimental design (e.g., catalyst type, analytical methods). Meta-analyses should account for variables like reaction time, catalyst loading, and purity thresholds . Statistical tools like principal component analysis (PCA) can identify outliers or confounding factors in datasets . Orthogonal experimental designs, as applied in benzyl alcohol synthesis, help isolate critical variables (e.g., microwave irradiation power vs. solvent ratios) .

Q. How can this compound be utilized as an intermediate in synthesizing neuroactive compounds?

The compound’s benzyl ester group enhances blood-brain barrier permeability, making it a precursor for GABA analogs . Key considerations include protecting the amine group during multi-step syntheses (e.g., using tert-butyloxycarbonyl (Boc) groups) and optimizing reaction conditions to prevent ester hydrolysis . Comparative studies with ethyl or methyl analogs (e.g., ethyl 4-aminobutanoate) highlight structural influences on bioactivity .

Q. What methodologies assess the thermal stability and nanostructure formation potential of this compound derivatives?

Thermogravimetric analysis (TGA) reveals stability up to 200°C for β-benzyl GABA derivatives, while scanning electron microscopy (SEM) visualizes self-assembled nanobelts . Functionalization studies (e.g., incorporating fluorophores) leverage the compound’s amine group for covalent modifications, enabling applications in drug delivery or bionanotechnology .

Data-Driven Insights and Methodological Recommendations

- Catalyst Optimization : Heterogeneous catalysts (e.g., ammonium cerium phosphate) improve benzyl acetate synthesis yields by 15–20% compared to traditional acid catalysis .

- Purity Standards : HPLC with UV detection at 254 nm is recommended for detecting impurities in this compound, with thresholds aligned with pharmacopeial guidelines .

- Statistical Validation : Model population analysis (MPA) identifies differential markers (e.g., benzyl benzoate, decanoic acid ethyl ester) in complex mixtures, aiding reproducibility in multi-variable studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.